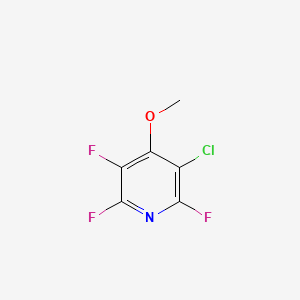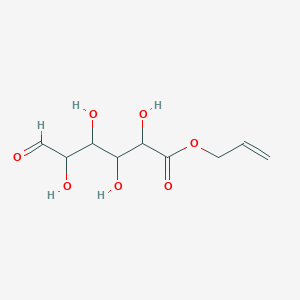
a-D-Glucopyranuronic acid, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-D-Glucopyranuronic acid, 2-propenyl ester: is a chemical compound with the molecular formula C9H14O7. It is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a propenyl ester group. This compound is known for its solubility and stability, making it useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranuronic acid, 2-propenyl ester typically involves the esterification of glucuronic acid derivatives. One common method is the reaction of glucuronic acid with propenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of immobilized catalysts can enhance the efficiency and reduce the cost of production .
Analyse Des Réactions Chimiques
Types of Reactions: a-D-Glucopyranuronic acid, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The propenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Glucaric acid derivatives.
Reduction: Glucopyranuronic acid derivatives with alcohol groups.
Substitution: Various substituted glucopyranuronic acid esters.
Applications De Recherche Scientifique
a-D-Glucopyranuronic acid, 2-propenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of a-D-Glucopyranuronic acid, 2-propenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glucuronic acid, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules .
Comparaison Avec Des Composés Similaires
- a-D-Glucopyranuronic acid methyl ester
- a-D-Glucopyranuronic acid ethyl ester
- a-D-Glucopyranuronic acid propyl ester
Comparison: a-D-Glucopyranuronic acid, 2-propenyl ester is unique due to its propenyl ester group, which provides distinct reactivity and stability compared to other esters. The propenyl group can participate in additional reactions, such as polymerization, making it more versatile for industrial applications .
Propriétés
Formule moléculaire |
C9H14O7 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
prop-2-enyl 2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2 |
Clé InChI |
YQUWEXFYFCGYRA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

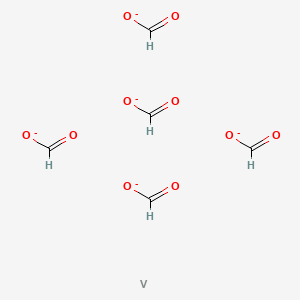

![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)



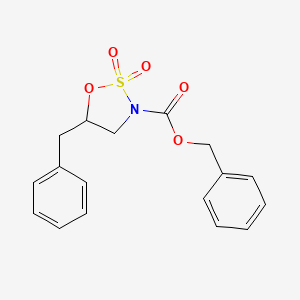
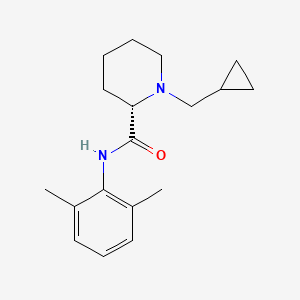
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
